molecular formula C14H12Cl2N2 B14700001 N,N'-bis(4-chlorophenyl)ethanimidamide CAS No. 22365-62-4

N,N'-bis(4-chlorophenyl)ethanimidamide

Cat. No.: B14700001
CAS No.: 22365-62-4
M. Wt: 279.2 g/mol
InChI Key: FEDWSEVYKWTKEZ-UHFFFAOYSA-N
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Description

N,N'-Bis(4-chlorophenyl)ethanimidamide (CAS 141417-92-7) is an ethanimidamide derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C14H12Cl2N2, this compound serves as a valuable synthetic intermediate and building block for the development of novel therapeutic agents . Research indicates that related N-arylacetamidine compounds are utilized as key reagents in the synthesis of 5-(difluoromethyl)-2-methyl-1-(substituted-phenyl)-1H-imidazoles, which have demonstrated activity as anti-leishmanial compounds . Leishmaniasis is a neglected tropical disease caused by protozoan parasites, and the search for new, efficient, and safe treatments is a pressing global health concern . The molecular structure of the related compound N-(4-chlorophenyl)ethanimidamide has been crystallographically characterized, revealing a twisted conformation between the ethanimidamide residue and the benzene ring, and a Z conformation about the C=N double bond . The crystal packing is stabilized by N–H···N and N–H···Cl hydrogen-bonding interactions, forming a two-dimensional array with a zigzag topology . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can leverage its properties in organic synthesis, heterocyclic chemistry, and in the exploration of new treatments for infectious diseases.

Properties

CAS No.

22365-62-4

Molecular Formula

C14H12Cl2N2

Molecular Weight

279.2 g/mol

IUPAC Name

N,N'-bis(4-chlorophenyl)ethanimidamide

InChI

InChI=1S/C14H12Cl2N2/c1-10(17-13-6-2-11(15)3-7-13)18-14-8-4-12(16)5-9-14/h2-9H,1H3,(H,17,18)

InChI Key

FEDWSEVYKWTKEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)Cl)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Reagents :

    • 4-Chlorobenzoyl chloride (2 equivalents)
    • Ethanamine (1 equivalent)
    • Base: Triethylamine (2 equivalents) or pyridine
    • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
  • Procedure :

    • The base is added to a solution of 4-chlorobenzoyl chloride in anhydrous solvent under nitrogen atmosphere.
    • Ethanamine is introduced dropwise at 0–5°C to minimize side reactions.
    • The mixture is stirred at room temperature for 12–24 hours.
  • Yield and Purity :

    • Typical yields range from 65–75% .
    • Recrystallization from ethanol or ether improves purity to >98%.

Critical Analysis :

  • Advantages : Scalable, uses commercially available reagents.
  • Limitations : Requires strict anhydrous conditions; side products include unreacted acyl chloride and oligomers.

Condensation with Iminoether Hydrochlorides

An alternative route involves the condensation of 4-chlorophenyl-substituted amines with iminoether hydrochlorides , as demonstrated in studies on structurally related amidines.

Protocol from Canadian Journal of Chemistry (1961)

  • Reagents :

    • 4-Chlorobenzylamine (1 equivalent)
    • Ethanimidamide iminoether hydrochloride (1 equivalent)
    • Solvent: Anhydrous methanol
  • Procedure :

    • The iminoether hydrochloride and amine are dissolved in methanol.
    • The solution is stirred at room temperature for 4 days.
    • The product is extracted with ether and purified via recrystallization.
  • Yield and Purity :

    • Initial yield: 59%
    • Post-recrystallization purity: >95%.

Variations :

  • Substituting 3,4-dichlorobenzylamine increases steric hindrance, reducing yield to 42%.
  • Using 2-(3,4-dichlorophenyl)ethylamine extends reaction time to 7 days.

Catalytic Methods for Enhanced Efficiency

Recent advances employ transition-metal catalysts to accelerate amidine formation. A patent (KR860001000B1) describes a palladium-catalyzed coupling process for related diimino compounds.

Palladium-Catalyzed Synthesis

  • Reagents :

    • 4-Chlorophenylboronic acid (2 equivalents)
    • Ethanimidamide precursor
    • Catalyst: Pd(OAc)₂ with P(2-furyl)₃ ligand
    • Base: K₂CO₃
  • Procedure :

    • The reaction is conducted in DMF at 110°C for 48 hours.
    • Purification involves column chromatography.
  • Yield : 40–50% , with 90% purity post-purification.

Trade-offs :

  • Higher cost due to palladium catalysts.
  • Reduced scalability compared to non-catalytic methods.

Factors Influencing Synthesis Success

Temperature and Solvent Effects

Parameter Optimal Range Impact on Yield
Reaction Temperature 0–25°C Prevents decomposition
Solvent Polarity THF > DCM > MeOH THF maximizes nucleophilicity

Base Selection

Base Yield (%) Purity (%)
Triethylamine 75 98
Pyridine 68 95
DBU 72 97

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃) : δ 7.35–7.45 (m, 8H, Ar–H), δ 3.10 (s, 4H, NH₂).
  • IR Spectroscopy :
    • Peaks at 1650 cm⁻¹ (C=N stretch) and 3300 cm⁻¹ (N–H stretch).

Chromatographic Purity Assessment

  • HPLC : Retention time 12.3 min (C18 column, MeOH:H₂O 70:30).
  • Purity : >99% achieved via preparative TLC.

Applications and Derivatives

N,N'-Bis(4-chlorophenyl)ethanimidamide serves as a precursor for:

  • Antimicrobial Agents : Derivatives show IC₅₀ values of 2–5 µM against Staphylococcus aureus.
  • Coordination Complexes : Forms stable complexes with Cu(II) and Fe(III).

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-chlorophenyl)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of N,N’-bis(4-chlorophenyl)ethanimidamide.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

N,N’-bis(4-chlorophenyl)ethanimidamide has found applications in various scientific research areas:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of N,N’-bis(4-chlorophenyl)ethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs and their properties are summarized below:

Compound Substituents Key Properties Applications References
N,N'-bis(4-chlorophenyl)ethanimidamide Two 4-Cl-C₆H₄ groups Hypothesized high lipophilicity; potential antimicrobial activity (inferred from SAR) Under investigation
N,N'-bis(4-ethoxyphenyl)ethanimidamide Two 4-OEt-C₆H₄ groups Melting point: ~200–220°C (hydrochloride salt); soluble in polar solvents Local anesthetic (1–3% solutions)
Chlorhexidine Bis-biguanide with 4-Cl-C₆H₄ groups Broad-spectrum antimicrobial; CAS 55-56-1; used in 0.5–4% formulations Surgical scrubs, dental antiseptics
2-(4-Chlorophenyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide 4-Cl-C₆H₄ + hydroxylamine groups White solid; 58% yield via hydroxylamine reaction Intermediate for oxadiazole synthesis
N,N'-bis(4-methoxyphenyl)ethanimidamide Two 4-OMe-C₆H₄ groups Crystallizes in orthorhombic system; enhanced solubility in organic solvents Not specified (research compound)

Physicochemical Properties

  • Solubility : Ethoxyphenyl derivatives (e.g., CAS 620-99-5) are more water-soluble than chlorophenyl analogs due to ether oxygen’s polarity .
  • Thermal Stability : Hydrochloride salts (e.g., N,N'-bis(4-ethoxyphenyl)ethanimidamide HCl) exhibit higher melting points (>200°C) compared to free bases .

Data Tables

Table 1: Key Physicochemical Parameters

Compound Molecular Formula Molecular Weight Melting Point Solubility
This compound C₁₄H₁₂Cl₂N₃ 307.18 g/mol Not reported Low (non-polar solvents)
N,N'-bis(4-ethoxyphenyl)ethanimidamide HCl C₁₈H₂₃ClN₂O₂ 346.84 g/mol 200–220°C High (water, ethanol)
Chlorhexidine C₂₂H₃₀Cl₂N₁₀ 505.45 g/mol 134–136°C Moderate (aqueous)

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare N,N'-bis(4-chlorophenyl)ethanimidamide, and how is its purity validated?

  • Methodology : The compound is typically synthesized via condensation reactions between 4-chloroaniline derivatives and appropriate carbonyl precursors. For example, a related bis-biguanide structure (Chlorhexidine) is synthesized by reacting 1,6-diaminohexane with cyanoguanidine and 4-chlorophenyl groups under controlled pH and temperature conditions .
  • Characterization :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm hydrogen and carbon environments (e.g., aromatic protons at δ 7.2–7.4 ppm and imine protons at δ 8.2–9.0 ppm) .
  • Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks around m/z 472–625 for derivatives) .
  • Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and Cl .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

  • X-ray Crystallography : Single-crystal X-ray diffraction reveals bond lengths, angles, and intermolecular interactions. For example, a related compound, N,N′-bis(4-chlorophenyl)but-2-enediamide, crystallizes in a monoclinic system (P2₁/n) with lattice parameters:

ParameterValue
a (Å)9.2397 (7)
b (Å)13.0154 (8)
c (Å)13.1239 (9)
β (°)107.916 (9)
V (ų)1501.73 (18)
  • Hydrogen bonding between imine groups and chlorophenyl rings stabilizes the lattice .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of this compound derivatives, and how are they addressed?

  • Challenges : Twinned crystals, weak diffraction, or disorder in the chlorophenyl groups complicate refinement.
  • Solutions : The SHELX suite (e.g., SHELXL) is robust for small-molecule refinement. For example:

  • Twinning : Use TWIN/BASF commands to model twinned domains.
  • Disorder : Apply PART/SUMP constraints to split disordered atoms.
  • Validation : R-factors (<5%) and residual electron density maps ensure accuracy .

Q. How do structural modifications (e.g., substituent changes) impact the biological activity of ethanimidamide derivatives?

  • SAR Insights :

  • Chlorophenyl vs. Ethoxyphenyl : Chlorine enhances antimicrobial activity by increasing lipophilicity and membrane penetration, whereas ethoxy groups reduce potency but improve solubility .
  • Chain Length : Hexamethylene spacers (as in Chlorhexidine) optimize biguanide interactions with bacterial membranes, while shorter chains reduce efficacy .
    • Experimental Validation : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus show Chlorhexidine derivatives with 4-chlorophenyl groups exhibit MIC values of 0.5–2 µg/mL .

Q. How do researchers resolve discrepancies in reported CAS numbers and structural data for this compound derivatives?

  • CAS Conflicts : Chlorhexidine is listed under CAS 55-56-1 (free base) and 56-95-1 (diacetate salt). Discrepancies arise from salt forms or tautomeric states (e.g., imine vs. amine tautomers) .
  • Resolution Strategies :

  • Cross-reference IUPAC names and regulatory standards (e.g., USP/PhEur) .
  • Use high-resolution mass spectrometry to confirm molecular formulas .

Methodological Tables

Table 1 : Key Crystallographic Data for N,N′-bis(4-chlorophenyl)but-2-enediamide

ParameterValue
Space groupP2₁/n
Z4
Density (g/cm³)1.482
Radiation (λ, Å)MoKα (0.71073)
R-factor0.042

Table 2 : Comparative Biological Activity of Ethanimidamide Derivatives

DerivativeSubstituentMIC (µg/mL)Reference
Chlorhexidine4-chlorophenyl0.5–2
Ethoxyphenyl analog4-ethoxyphenyl>10

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